

Spectroscopic Profile of 2-Nitrotoluene: An Indepth Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Nitrotoluene** (1-methyl-2-nitrobenzene), a key intermediate in the synthesis of various dyes and other organic compounds.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, complete with experimental protocols and data presented for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **2-Nitrotoluene**. The data below includes ¹H and ¹³C NMR chemical shifts, which are crucial for identifying the positions of hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **2-Nitrotoluene** typically exhibits signals corresponding to the methyl group protons and the four aromatic protons. The chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength.



Proton Assignment	Chemical Shift (δ, ppm)	Solvent / Frequency	Multiplicity	Coupling Constant (J, Hz)
CH₃	2.573	CDCl ₃ / 399.65 MHz[2]	s (singlet)	-
H-3	7.931	CDCl ₃ / 399.65 MHz[2]	m (multiplet)	-
H-4	7.33	CDCl ₃ / 399.65 MHz[2]	m (multiplet)	-
H-5	7.487	CDCl ₃ / 399.65 MHz[2]	m (multiplet)	-
H-6	7.30 - 7.33	CDCl ₃ / 400 MHz[3]	m (multiplet)	-
Aromatic H	7.293	CCl ₄ / 300 MHz[2]	-	J(A,B) = 7.61
Aromatic H	7.429	CCl ₄ / 300 MHz[2]	-	J(A,C) = 1.45
Aromatic H	7.288	CCl ₄ / 300 MHz[2]	-	J(B,C) = 7.28
Aromatic H	7.895	CCl ₄ / 300 MHz[2]	-	J(C,D) = 8.18

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of **2-Nitrotoluene** shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.



Carbon Assignment	Chemical Shift (δ, ppm)	Solvent / Frequency
СНз	20.05	CDCl ₃ / 100 MHz[4]
C-1	134.1	CDCl₃
C-2	149.2	CDCl₃
C-3	124.3	CDCl ₃
C-4	132.3	CDCl₃
C-5	127.8	CDCl₃
C-6	132.8	CDCl₃

Note: Specific assignments for C-1 through C-6 can vary slightly between sources. The data presented is a representative compilation.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of **2-Nitrotoluene** is as follows:

- Sample Preparation: Dissolve approximately 5-25 mg of **2-Nitrotoluene** in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[5] Using a deuterated solvent is crucial to avoid large solvent signals that would overwhelm the analyte signals.[6][7] The solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[5]
- Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field is then "shimmed" to achieve maximum homogeneity, which results in sharp spectral lines.[8]
- Data Acquisition (¹H NMR): A standard proton NMR experiment is run. Key parameters
 include setting the appropriate spectral width, number of scans for a good signal-to-noise
 ratio, and a short relaxation delay.
- Data Acquisition (¹³C NMR): For a standard ¹³C spectrum, a proton-decoupled pulse sequence is used.[8] Due to the low natural abundance and lower sensitivity of the ¹³C



nucleus, a larger number of scans and a longer relaxation delay (e.g., 1-2 seconds) are typically required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.[8][9]

 Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0 ppm, or to the residual solvent peak.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10]

IR Spectroscopic Data

The IR spectrum of **2-Nitrotoluene** is characterized by strong absorptions corresponding to the nitro group, C-H bonds of the aromatic ring and methyl group, and C=C bonds of the aromatic ring.

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
Ar-H stretch	~3100 - 3000	Medium
C-H stretch (aliphatic)	~2950 - 2850	Medium
N-O asymmetric stretch	~1525	Strong
C=C aromatic stretch	~1610, 1470	Medium
N-O symmetric stretch	~1350	Strong
C-N stretch	~850	Medium
Ar-H bend (out-of-plane)	~785, 740	Strong

Note: These are approximate values. The exact peak positions can be found on the spectrum provided by sources like SpectraBase and ChemicalBook.[11][12]

Experimental Protocol for IR Spectroscopy



For a liquid sample like **2-Nitrotoluene**, a "neat" spectrum is easily obtained.

- Sample Preparation: No solvent is required. A single drop of pure 2-Nitrotoluene is placed directly onto the surface of one salt plate (typically NaCl or KBr).[13]
- Cell Assembly: A second salt plate is carefully placed on top of the first, creating a thin liquid film of the sample sandwiched between them.[13]
- Data Acquisition: The assembled "sandwich" is placed in the sample holder of the IR spectrometer. A background spectrum of air is typically run first. Then, the sample spectrum is recorded over the standard range of 4000-400 cm⁻¹.[14]
- Data Processing: The instrument software automatically plots the percentage of transmittance versus wavenumber (cm⁻¹). The resulting spectrum is then analyzed to identify the characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. [15] For **2-Nitrotoluene**, the absorption bands are primarily due to $\pi \to \pi^*$ transitions within the aromatic ring and charge transfer transitions involving the nitro group.

UV-Vis Spectroscopic Data

The UV-Vis spectrum of **2-Nitrotoluene** is sensitive to the solvent used.

Solvent	λmax (nm)	Transition Type
Alcohol	259	$\pi \to \pi^*$ / Charge Transfer[16]
Gas Phase	~240-250	Charge Transfer (Ring to NO ₂) [17]

A decrease in the absorption intensity for **2-nitrotoluene** is noted, which is attributed to the ortho-position of the methyl and nitro groups forcing the nitro group out of the plane of the aromatic ring.[17]



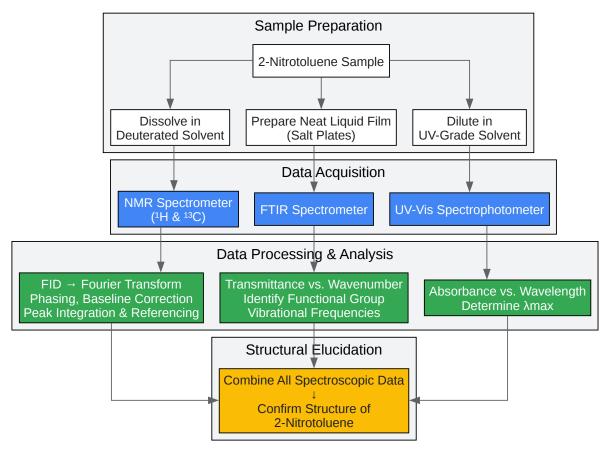
Experimental Protocol for UV-Vis Spectroscopy

- Sample Preparation: A stock solution of 2-Nitrotoluene is prepared by accurately weighing a
 small amount and dissolving it in a UV-grade solvent (e.g., ethanol) in a volumetric flask. This
 stock solution is then serially diluted to prepare a series of standard solutions of known, low
 concentrations.[18]
- Instrument Setup: The UV-Vis spectrophotometer is turned on to allow the lamps to warm up and stabilize.[19]
- Baseline Correction: A quartz cuvette is filled with the pure solvent (the "blank"). The cuvette is placed in the spectrophotometer, and a baseline spectrum is recorded. This corrects for any absorption from the solvent and the cuvette itself.[19][20]
- Data Acquisition: The blank cuvette is removed, and a cuvette containing the **2-Nitrotoluene** solution is placed in the sample holder. The absorbance spectrum is then recorded over a specific wavelength range (e.g., 200-400 nm).[19]
- Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound such as **2-Nitrotoluene**.





Workflow for Spectroscopic Analysis of 2-Nitrotoluene

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Caption: Logical workflow for the spectroscopic analysis of **2-Nitrotoluene**.

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